3-(4-Hydroxyphenyl)propan-2-one

Description

Properties

IUPAC Name |

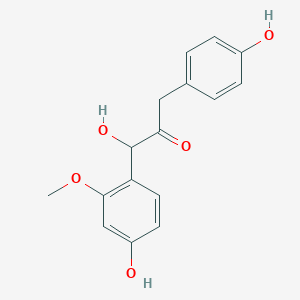

1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-15-9-12(18)6-7-13(15)16(20)14(19)8-10-2-4-11(17)5-3-10/h2-7,9,16-18,20H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVJPTQBNBQJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(C(=O)CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556790 | |

| Record name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117614-84-3 | |

| Record name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Hydroxyphenyl)propan-2-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)propan-2-one, a molecule of interest in pharmaceutical and cosmetic research. It details the chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. This document outlines detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its biological relevance as a metabolite of amphetamine and its potential antioxidant and anti-inflammatory activities, including its putative role in the NF-κB signaling pathway.

Chemical and Physical Properties

This compound, more systematically named 1-(4-hydroxyphenyl)propan-2-one and commonly known as 4-hydroxyphenylacetone (B1242247) or p-hydroxyphenylacetone, is a phenolic ketone.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and is noted for its potential antioxidant properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 770-39-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| IUPAC Name | 1-(4-hydroxyphenyl)propan-2-one | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 40-42 °C | [5] |

| Boiling Point | 177 °C @ 11 mmHg | [5] |

| Solubility | Soluble in methanol (B129727) and other organic solvents; low solubility in water. | [6] |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the demethylation of 4-methoxyphenylacetone (B17817).[7]

Protocol: Synthesis from 4-Methoxyphenylacetone [7]

-

Reaction Setup: Heat 48% hydrobromic acid (250 mL) to approximately 120°C in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reactant: Add 9.85 g of 4-methoxyphenylacetone dropwise over a period of two minutes with stirring.

-

Reaction: Maintain the reaction mixture at 120°C for 15 minutes.

-

Quenching: Cool the reaction mixture to 30°C and dilute with 500 mL of distilled water.

-

Extraction: Extract the aqueous mixture twice with 250 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent in vacuo to yield the crude product as an oil.

Purification

The crude product from the synthesis can be purified by column chromatography.[7] A general purification protocol for a similar compound, 4-hydroxyacetophenone, involves recrystallization.[8]

Protocol: Purification by Column Chromatography [7]

-

Column Preparation: Prepare a silica (B1680970) gel column using a suitable solvent system, such as 40% ethyl acetate (B1210297) in hexane.

-

Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the prepared solvent system.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

Analytical Methods

Standard analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[3][9]

Table 2: Analytical Methods for this compound

| Method | Description |

| ¹H NMR | Provides information on the proton environment in the molecule. Spectral data is available in public databases.[9] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. Spectral data is available in public databases.[3] |

| GC-MS | Used for separation and identification based on mass-to-charge ratio. Derivatization may be required to improve volatility.[3][10] |

Biological Significance and Activity

Metabolism of Amphetamine

This compound is a known human metabolite of amphetamine.[1] The metabolic pathway involves enzymes from the Cytochrome P450 (CYP) family, particularly CYP2D6, which is responsible for the aromatic hydroxylation of amphetamine to 4-hydroxyamphetamine.[11][12] Further metabolism can lead to the formation of 4-hydroxyphenylacetone.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. This can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13]

Protocol: DPPH Radical Scavenging Assay (General) [13][14]

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Assay Setup: In a 96-well plate, add varying concentrations of the test compound to the wells.

-

Reaction Initiation: Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Anti-inflammatory Activity and NF-κB Signaling

Chronic inflammation is linked to the pathogenesis of numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[15] The anti-inflammatory potential of compounds like this compound can be assessed by their ability to modulate this pathway. A common method involves stimulating macrophage cells with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[16]

Protocol: In Vitro Anti-inflammatory Assay in Macrophages (General) [16]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant to measure cytokine levels.

-

NO Measurement: Measure the amount of nitric oxide in the supernatant using the Griess reagent.

-

Cytokine Quantification: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Cell Viability: Assess the cytotoxicity of the compound on the cells using an MTT assay to ensure that the observed effects are not due to cell death.

Conclusion

This compound is a compound with established physicochemical properties and a significant role as a metabolite in human drug metabolism. Its chemical structure suggests potential for antioxidant and anti-inflammatory activities, making it a person of interest for further investigation in drug discovery and development. The experimental protocols and biological pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]

- 2. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylacetone | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Hydroxyphenylacetone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 4-Hydroxyphenylacetone synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 9. 4-Hydroxyphenylacetone(770-39-8) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Amphetamine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

The Enigmatic Aroma of Raspberries: A Technical Guide to the Natural Sources and Extraction of 3-(4-Hydroxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propan-2-one, more commonly known as raspberry ketone, is a phenolic compound that imparts the characteristic and highly sought-after aroma of red raspberries (Rubus idaeus)[1]. Beyond its significant role in the flavor and fragrance industry, raspberry ketone has garnered considerable attention for its potential therapeutic and nutraceutical properties.[2][3] This technical guide provides an in-depth exploration of the natural origins of raspberry ketone, its biosynthetic pathway, and detailed methodologies for its extraction and purification from natural sources.

Natural Occurrence of this compound

Raspberry ketone is found in a variety of fruits and plants, though often in trace amounts, which contributes to its high value as a natural flavor component.[1][4] The primary and most well-known source is the red raspberry, from which it can be extracted at a concentration of approximately 1-4 mg per kilogram of fruit.[1][4] Its presence has also been identified in other fruits such as cranberries and blackberries.[1]

Beyond common fruits, this compound is also found in other botanical sources. It is released by the flowers of certain orchid species, such as Dendrobium superbum and several Bulbophyllum species, to attract fruit flies for pollination.[1] Additionally, it has been reported in kiwifruit, peaches, apples, grapes, and the bark of yew, maple, and pine trees.[2][5] One lesser-known source is the plant Xanthocercis zambesiaca.[3]

| Natural Source | Concentration (mg/kg) |

| Red Raspberries (Rubus idaeus) | 1 - 4 |

| Cranberries | Present |

| Blackberries | Present |

| Kiwifruit | Present |

| Peaches | Present |

| Apples | Present |

| Grapes | Present |

| Yew (bark) | Present |

| Maple (bark) | Present |

| Pine (bark) | Present |

| Xanthocercis zambesiaca | Present |

| Orchid Flowers (Dendrobium superbum, Bulbophyllum species) | Released as a volatile |

Biosynthesis of this compound

The formation of raspberry ketone in plants is a multi-step enzymatic process that begins with the amino acid phenylalanine. The biosynthetic pathway is a branch of the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites.[6][7]

The key steps in the biosynthesis are as follows:

-

Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL), which deaminates phenylalanine to produce trans-cinnamic acid.[6]

-

Hydroxylation to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid to yield p-coumaric acid.[6]

-

Activation to p-Coumaroyl-CoA: The p-coumaric acid is then activated by the addition of Coenzyme A, a reaction catalyzed by 4-coumarate:CoA ligase (4CL), to form p-coumaroyl-CoA.[6][7]

-

Condensation to 4-Hydroxybenzalacetone: Benzalacetone synthase (BAS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to produce 4-hydroxybenzalacetone.[6]

-

Reduction to Raspberry Ketone: Finally, the double bond in 4-hydroxybenzalacetone is reduced by a NADPH-dependent reductase, such as benzalacetone reductase (BAR) or an enzyme designated as RiZS1, to yield this compound (raspberry ketone).[6]

Experimental Protocols for Extraction and Purification

Due to the low natural abundance of raspberry ketone, its extraction from plant material is a meticulous process. Several methods have been developed, primarily utilizing solvent extraction followed by chromatographic purification.

Ultrasonic-Assisted Ethanol (B145695) Extraction

This method employs ultrasonic waves to enhance the extraction efficiency of raspberry ketone into an ethanol solvent.

Methodology:

-

Sample Preparation: Fresh or frozen raspberries are lyophilized and ground into a fine powder.

-

Extraction: The powdered raspberry material is mixed with 60%-98% ethanol in a solid-to-liquid ratio of 1:10 (w/v). The mixture is then subjected to ultrasonic-assisted extraction for a specified duration, typically around 30-60 minutes, at a controlled temperature of 50-70°C.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The concentrated crude extract is further purified using column chromatography.

Hot Reflux Extraction with Methanol (B129727)

This is a classical extraction method that utilizes the principle of continuous solvent evaporation and condensation to extract the target compound.

Methodology:

-

Sample Preparation: Air-dried and powdered raspberry fruit is used as the starting material.

-

Extraction: The powdered material is placed in a flask with methanol and heated to reflux for a period of 2-4 hours. The process can be repeated multiple times to maximize the extraction yield.

-

Filtration and Concentration: After extraction, the mixture is filtered, and the solvent is evaporated from the filtrate to obtain the crude extract.

-

Purification: The crude extract is then subjected to further purification steps, such as liquid-liquid extraction or column chromatography, to isolate the raspberry ketone.

Comprehensive Extraction and Purification Protocol

This protocol, adapted from patent literature, provides a multi-step process for obtaining a higher purity raspberry ketone extract.

Methodology:

-

Extraction: Powdered raspberry is subjected to heating under reduced pressure with a 60%-98% ethanol solution. The extraction is performed 2-4 times, for 2-5 hours each time, at a temperature of 50-70°C. The solvent-to-raw material ratio is typically 5:1 to 10:1 (v/w).

-

Decolorization: The crude extract is treated with activated carbon to remove pigments and other colored impurities.

-

Concentration: The decolorized extract is concentrated under vacuum to a specific density.

-

Macroporous Resin Column Chromatography: The concentrated solution is loaded onto a pre-treated macroporous resin column (e.g., D101 resin). The column is first washed with purified water to remove sugars and other polar impurities. Subsequently, the raspberry ketone is eluted with a 70% ethanol solution.

-

Final Concentration and Drying: The eluent containing the raspberry ketone is collected and concentrated under vacuum. The final product can be obtained by spray drying the concentrated solution to yield a pale yellow powder.

Conclusion

This compound remains a compound of significant interest due to its desirable aroma and emerging biological activities. While its natural abundance is low, necessitating efficient extraction and purification techniques, the understanding of its biosynthetic pathway opens avenues for biotechnological production. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the fields of natural product chemistry, food science, and drug development, enabling further exploration of this valuable natural compound. The development of more sustainable and high-yield extraction and production methods will be crucial in meeting the growing demand for natural raspberry ketone.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2637312C1 - Method for raspberry ketone production - Google Patents [patents.google.com]

- 3. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 6. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2021152214A1 - Composition comprising raspberry ketone - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(4-hydroxyphenyl)propan-2-one (Raspberry Ketone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-hydroxyphenyl)propan-2-one, widely known as raspberry ketone, is a phenolic compound that naturally occurs in a variety of fruits, most notably in red raspberries (Rubus idaeus). It is the primary constituent responsible for the characteristic aroma of raspberries. Beyond its use as a fragrance and flavoring agent, raspberry ketone has garnered significant attention from the scientific community for its potential therapeutic properties. Preclinical studies suggest a range of biological activities, including anti-obesity, antidiabetic, cardioprotective, and hepatoprotective effects. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological signaling pathways of 1-(4-hydroxyphenyl)propan-2-one.

Chemical and Physical Properties

This section details the fundamental chemical and physical characteristics of 1-(4-hydroxyphenyl)propan-2-one.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-hydroxyphenyl)propan-2-one | [1][2] |

| Synonyms | 4-Hydroxyphenylacetone, Raspberry Ketone, p-Hydroxyphenylacetone | [1][2] |

| CAS Number | 5471-51-2 | |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 81-85 °C | [4] |

| Boiling Point | 177 °C at 11 mmHg | [5] |

| Solubility | Soluble in methanol (B129727) and ether; low solubility in water. | [3][5] |

| pKa (predicted) | 9.86 ± 0.15 | [5] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 1-(4-hydroxyphenyl)propan-2-one.

¹H NMR Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.05 (d, J=8.4 Hz, 2H, Ar-H), 6.76 (d, J=8.4 Hz, 2H, Ar-H), 5.5-5.8 (br s, 1H, Ar-OH), 3.65 (s, 2H, CH₂), 2.15 (s, 3H, CH₃).

¹³C NMR Spectroscopy

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 208.0 (C=O), 155.0 (C-OH), 130.5 (Ar-C), 129.5 (Ar-C), 115.5 (Ar-C), 50.0 (CH₂), 30.0 (CH₃).

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3020 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1710 (C=O stretch), 1610, 1515 (Ar C=C stretch), 1250 (C-O stretch).

Mass Spectrometry

-

MS (EI, 70 eV) m/z (%): 150 (M⁺, 40), 107 ([M-COCH₃]⁺, 100), 77 ([C₆H₅]⁺, 25), 43 ([CH₃CO]⁺, 80).

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 1-(4-hydroxyphenyl)propan-2-one.

Synthesis Protocol: Friedel-Crafts Acylation of Phenol (B47542)

A common laboratory-scale synthesis involves the reaction of phenol with chloroacetone (B47974).

Materials:

-

Phenol

-

Chloroacetone

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Once the addition is complete, add chloroacetone dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition of chloroacetone, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

The crude 1-(4-hydroxyphenyl)propan-2-one can be purified by recrystallization.

Materials:

-

Crude 1-(4-hydroxyphenyl)propan-2-one

-

Toluene (B28343) or a mixture of ethyl acetate (B1210297) and hexanes

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude product in a minimal amount of hot toluene (or a hot mixture of ethyl acetate and hexanes) in an Erlenmeyer flask.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, crystals of pure 1-(4-hydroxyphenyl)propan-2-one will form.

-

To maximize yield, place the flask in an ice bath for 30 minutes to an hour.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the purified product.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity and quantification can be assessed using reversed-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard stock solution of high-purity 1-(4-hydroxyphenyl)propan-2-one in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized and purified product in the mobile phase to a known concentration.

-

Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

The purity of the sample can be determined by the area percentage of the main peak. The concentration can be quantified by comparing the peak area of the sample to a standard curve generated from serial dilutions of the stock solution.

Biological Activity and Signaling Pathways

1-(4-hydroxyphenyl)propan-2-one (raspberry ketone) has been shown to exert several biological effects, primarily related to metabolism. The following diagrams illustrate the key signaling pathways implicated in its activity.

Mechanism of Action Summary

The biological effects of raspberry ketone are believed to be multifactorial. One of the primary proposed mechanisms is the stimulation of norepinephrine-induced lipolysis in adipocytes.[6] This leads to the breakdown of triglycerides into free fatty acids and glycerol, which can then be utilized for energy through β-oxidation.

Furthermore, raspberry ketone has been shown to increase the expression and secretion of adiponectin from adipocytes.[4][7] Adiponectin is a crucial hormone that plays a significant role in regulating glucose levels and fatty acid breakdown. Increased adiponectin levels can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[8] AMPK activation, in turn, promotes fatty acid oxidation and glucose uptake, contributing to improved metabolic health.

Additionally, raspberry ketone may act as an agonist for peroxisome proliferator-activated receptor-alpha (PPAR-α).[6] PPAR-α is a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism. Its activation by raspberry ketone can lead to an upregulation of enzymes involved in lipid catabolism, further contributing to its potential anti-obesity effects.[6]

It is important to note that while these pathways provide a mechanistic framework for the observed effects of raspberry ketone, much of the research is based on in vitro and animal studies. More extensive clinical trials in humans are necessary to fully elucidate its therapeutic potential and safety profile.[6]

Conclusion

1-(4-hydroxyphenyl)propan-2-one is a compound of significant interest due to its pleasant aroma and, more importantly, its potential health benefits. This guide has provided a detailed overview of its chemical and physical properties, along with specific protocols for its synthesis, purification, and analysis, which are essential for researchers in the field. The elucidation of its involvement in key metabolic signaling pathways, such as those involving norepinephrine, adiponectin, AMPK, and PPAR-α, opens avenues for further investigation into its therapeutic applications in metabolic disorders. As research progresses, a deeper understanding of the molecular mechanisms of raspberry ketone will be crucial for its potential development as a nutraceutical or therapeutic agent.

References

- 1. uni-saarland.de [uni-saarland.de]

- 2. 4-Hydroxyphenylacetone | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-hydroxyphenyl)propan-2-one [chembk.com]

- 4. [PDF] Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes. | Semantic Scholar [semanticscholar.org]

- 5. Raspberry Ketone Reduced Lipid Accumulation in 3T3-L1 Cells and Ovariectomy-Induced Obesity in Wistar Rats by Regulating Autophagy Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raspberry alleviates obesity-induced inflammation and insulin resistance in skeletal muscle through activation of AMP-activated protein kinase (AMPK) α1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(4-Hydroxyphenyl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Hydroxyphenyl)propan-2-one, also known as 4-Hydroxyphenylacetone. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 | Doublet | 2H | Ar-H (ortho to -OH) |

| 6.77 | Doublet | 2H | Ar-H (meta to -OH) |

| 3.63 | Singlet | 2H | -CH₂- |

| 2.13 | Singlet | 3H | -C(O)CH₃ |

| ~5.0 (variable) | Broad Singlet | 1H | Ar-OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 208.0 | C=O (Ketone) |

| 155.0 | Ar-C (para to -CH₂) |

| 130.5 | Ar-C (meta to -OH) |

| 127.5 | Ar-C (ipso) |

| 115.5 | Ar-C (ortho to -OH) |

| 51.0 | -CH₂- |

| 29.0 | -CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350-3150 | Strong, Broad | O-H stretch (Phenol) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2925-2850 | Medium | C-H stretch (Aliphatic) |

| 1706 | Strong | C=O stretch (Ketone)[1] |

| 1615, 1515 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1230 | Strong | C-O stretch (Phenol) |

| 830 | Strong | C-H bend (Para-substituted aromatic) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 150 | ~40% | [M]⁺ (Molecular Ion) |

| 107 | 100% | [M - CH₃CO]⁺ (Base Peak) |

| 77 | ~15% | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propan-2-one and its Relation to Chalcones and Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-hydroxyphenyl)propan-2-one, also known as 4-hydroxyphenylacetone, and elucidates its chemical relationship to chalcones and the broader family of flavonoids. While not a direct intermediate in the primary plant biosynthetic pathway of flavonoids, this compound serves as a valuable synthetic precursor for the laboratory synthesis of chalcones via the Claisen-Schmidt condensation. This guide details the synthesis of the core compound, its role in chalcone (B49325) formation, and the subsequent cyclization to flavonoids. Furthermore, it explores the significant impact of chalcones and flavonoids on key cellular signaling pathways, including the NF-κB, MAPK, and apoptosis pathways, which are critical in inflammation, cancer, and other disease states. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.

Introduction to this compound

This compound is a naturally occurring phenolic ketone that has been isolated from plants such as Xanthocercis zambesiaca[1]. Structurally, it is an analog of phenylacetone (B166967) with a hydroxyl group at the para position of the phenyl ring[2]. While it is a metabolite of amphetamine in humans, its primary significance in the context of this guide is its utility as a synthetic building block.[2] Its chemical structure, featuring an enolizable ketone and a phenolic hydroxyl group, makes it a suitable starting material for various chemical transformations, most notably the synthesis of chalcone derivatives.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through several methods. One common approach involves the demethylation of the more readily available precursor, 4-methoxyphenylacetone (B17817).

Experimental Protocol: Synthesis of this compound from 4-Methoxyphenylacetone

This protocol is based on the demethylation of a methoxy-substituted aromatic ring using a strong acid.

Materials:

-

4-Methoxyphenylacetone

-

Hydrobromic acid (48%)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, heat 250 mL of 48% hydrobromic acid to approximately 120°C.

-

Add 9.85 g of 4-methoxyphenylacetone dropwise to the hot acid over a period of two minutes.

-

Continue heating the reaction mixture for 15 minutes.

-

Cool the mixture to 30°C and dilute it with 500 mL of distilled water.

-

Transfer the mixture to a separatory funnel and extract twice with 250 mL portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure (in vacuo) to yield a crude oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of 40% ethyl acetate in hexane.

-

Combine the appropriate fractions and remove the solvent in vacuo to yield this compound as a thick yellow oil[3].

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | Yellow solid or oil | [3][5] |

| Melting Point | 267°C | [6] |

| Boiling Point | 177°C / 11 mmHg | [6] |

Spectroscopic Data:

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | Signals corresponding to the methyl protons, methylene (B1212753) protons, aromatic protons, and the phenolic hydroxyl proton. | [7] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. | |

| FTIR (cm⁻¹) | Characteristic absorptions for O-H stretching (phenol), C=O stretching (ketone), and aromatic C-H and C=C stretching. | |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. |

Relationship to Chalcones and Flavonoids

The core of the relationship between this compound, chalcones, and flavonoids lies in the chemical synthesis of these compounds.

Biosynthesis of Chalcones and Flavonoids

In nature, flavonoids are synthesized via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. Chalcone synthase, a key enzyme, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of chalcones. Subsequently, chalcone isomerase facilitates the cyclization of the chalcone into a flavanone, which is the precursor for various classes of flavonoids. This compound is not a direct intermediate in this primary biosynthetic pathway.

Chemical Synthesis: The Claisen-Schmidt Condensation

In a laboratory setting, this compound can be used as the ketone component in a Claisen-Schmidt condensation reaction to synthesize chalcones[5][8]. This base-catalyzed reaction involves the condensation of a ketone with an aldehyde to form an α,β-unsaturated ketone.

3.2.1. Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one as a representative example.

Materials:

-

2,4-dihydroxy acetophenone (B1666503)

-

Ethanol

-

Sodium hydroxide (B78521) (60% aqueous solution)

-

Hydrochloric acid (1M)

-

Methanol

Procedure:

-

In a 100 mL round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxy acetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 mL of ethanol.

-

Add 10 mL of 60% aqueous NaOH solution as a catalyst.

-

Reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature and acidify to pH 1 with 1M HCl.

-

Collect the precipitated product by filtration and wash with distilled water until the filtrate is neutral.

-

Dry the product in an oven at 50°C.

-

Purify the crude product by recrystallization from a methanol-water system[9].

Quantitative Data for a Representative Chalcone Synthesis:

| Product | Yield | Melting Point | Reference | | :--- | :--- | :--- | | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 60% | 190°C |[9] | | 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | High | 180°C |[10] | | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (B12084069) | High | 190°C |[10] |

From Chalcones to Flavonoids

Chalcones are the immediate precursors for the synthesis of flavonoids. The cyclization of chalcones, often under oxidative conditions, leads to the formation of the flavone (B191248) or flavonol core structure.

Modulation of Cellular Signaling Pathways

Chalcones and flavonoids are well-known for their wide range of biological activities, which stem from their ability to modulate various cellular signaling pathways. This section provides an overview of their effects on the NF-κB, MAPK, and apoptosis pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival[9][11]. Many chalcones and flavonoids have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects. They can act at various points, such as inhibiting the degradation of IκBα or preventing the nuclear translocation of the p65 subunit[9][11].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for regulating cell proliferation, differentiation, and apoptosis[12][13]. Flavonoids and chalcones can modulate these pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. For instance, they can inhibit the phosphorylation of key kinases in these cascades[12][13].

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Flavonoids and chalcones can induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[3][14][15]. They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins and activate caspases.

Conclusion

This compound is a compound of significant interest due to its role as a synthetic precursor to chalcones, which in turn are pivotal intermediates in the synthesis of flavonoids. This guide has provided a detailed examination of its synthesis, characterization, and its synthetic relationship to these important classes of bioactive compounds. The modulation of critical cellular signaling pathways, such as NF-κB, MAPK, and apoptosis, by chalcones and flavonoids underscores their therapeutic potential. The experimental protocols, quantitative data, and pathway diagrams presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further exploration of these versatile compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-hydroxyphenyl)propan-2-one [chembk.com]

- 6. jetir.org [jetir.org]

- 7. 4-Hydroxyphenylacetone(770-39-8) 1H NMR spectrum [chemicalbook.com]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. mdpi.com [mdpi.com]

- 11. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]

- 14. Claisen-Schmidt Condensation [cs.gordon.edu]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives. This class of compounds has garnered significant interest due to its versatile biological activities, including promising antimicrobial and anticancer properties. The synthetic route is straightforward, primarily involving a Michael addition reaction, making it an attractive scaffold for medicinal chemistry and drug discovery programs.

Application Notes

The core structure, 3-((4-hydroxyphenyl)amino)propanoic acid, serves as a versatile platform for the development of novel therapeutic agents. Research has demonstrated that derivatives of this scaffold exhibit potent, structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacterial and fungal strains.[1][2] Specifically, certain hydrazone derivatives have shown broad-spectrum antimicrobial activity.[1]

Furthermore, these compounds have been investigated for their potential as anticancer agents. Studies have shown that specific derivatives can reduce the viability of cancer cell lines, such as A549 non-small cell lung cancer cells, and inhibit cell migration.[3][4] The presence of the phenolic hydroxyl group also imparts antioxidant properties to these molecules, which may contribute to their overall biological profile.[3]

Proposed Signaling Pathway for Anticancer Activity

While the precise mechanism of action for the anticancer effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is still under investigation, in silico studies on structurally related, more complex thiazole (B1198619) derivatives suggest a potential interaction with key signaling proteins such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[5] Both SIRT2 and EGFR are implicated in cancer cell proliferation, survival, and metastasis. The inhibition of these pathways can lead to cell cycle arrest and apoptosis. This suggests a plausible hypothesis for the observed anticancer activity of this class of compounds, warranting further investigation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-Hydroxyphenyl)propan-2-one (Raspberry Ketone)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone, is a natural phenolic compound that imparts the characteristic aroma to raspberries. It is widely used in the food industry as a flavoring agent and has gained significant attention in the cosmetic and pharmaceutical industries for its purported weight-loss and skin-whitening properties.[1][2] Accurate and reliable analytical methods are essential for the quality control of raw materials and finished products containing Raspberry Ketone. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and accessible technique in most analytical laboratories. Additionally, alternative methods employing fluorescence and mass spectrometry detection are discussed for enhanced sensitivity and specificity.

Experimental Protocols

This section details the methodologies for the analysis of this compound by HPLC.

Method 1: HPLC with UV-Visible Detection

This method is suitable for the routine quantification of Raspberry Ketone in various sample matrices.

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Visible detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

Ultrasonic bath.

2. Reagents and Standards

-

Raspberry Ketone reference standard (≥98% purity).

-

Acetonitrile (B52724) (HPLC grade).

-

Methanol (HPLC grade).

-

Deionized water (18 MΩ·cm or higher).

-

Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade).

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Raspberry Ketone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.

4. Sample Preparation

-

Solid Samples (e.g., supplements, powders): Accurately weigh a portion of the homogenized sample, dissolve it in methanol, and sonicate for 15-20 minutes to ensure complete extraction. Dilute the extract with the mobile phase to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Liquid Samples (e.g., fragrances, beverages): Dilute the liquid sample with the mobile phase to an appropriate concentration.[3] Filter the diluted sample through a 0.45 µm syringe filter prior to analysis.

5. HPLC Conditions

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% v/v trifluoroacetic acid or formic acid). The ratio can be optimized, for example, Acetonitrile:Water (46:54 v/v).[1]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 220 nm or 275 nm.[5]

-

Injection Volume: 10-20 µL.

6. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the Raspberry Ketone peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of Raspberry Ketone in the sample using the calibration curve.

Method 2: HPLC with Fluorescence Detection (Pre-column Derivatization)

For samples with low concentrations of Raspberry Ketone or complex matrices, a more sensitive method involving pre-column derivatization and fluorescence detection can be employed. This method enhances selectivity and lowers the limit of detection.[1][3]

1. Derivatization Reagent

-

4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H).[1]

2. Derivatization Procedure

-

Mix the sample or standard solution with the NBD-H reagent in a suitable buffer.

-

Heat the mixture to facilitate the reaction (e.g., 80°C for 20 minutes).[2]

-

Cool the reaction mixture and inject an aliquot into the HPLC system.

3. HPLC Conditions

-

Column: ODS (C18) reversed-phase column.

-

Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: Fluorescence detector with excitation at 470 nm and emission at 550 nm.[2]

Data Presentation

The quantitative performance of the HPLC methods for this compound analysis is summarized in the tables below.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 2.0 mg/L | [4] |

| Correlation Coefficient (R²) | >0.999 | [4] |

| Limit of Detection (LOD) | 0.6 mg/L | [4] |

| Limit of Quantification (LOQ) | 2.1 mg/L | [4] |

Table 2: HPLC-Fluorescence (with NBD-H derivatization) Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.2 - 10.0 µg/mL | [2][6] |

| Correlation Coefficient (R²) | 0.9980 | [2][6] |

| Limit of Detection (LOD) | 0.018 µg/mL | [2][6] |

| Recovery | 79.6% - 88.8% | [6] |

Table 3: UHPLC-MS/MS Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | Three orders of magnitude | [7][8] |

| Limit of Quantification (LOQ) | 0.4 - 6.0 ng/mL | [7][8] |

| Precision Error | < 5% | [7][8] |

| Accuracy | 80 - 120% | [7][8] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC system components.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of key components in the HPLC system.

References

- 1. Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 5. An ADH toolbox for raspberry ketone production from natural resources via a biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method Development and Validation with Statistical Analysis to Access Raspberry Ketone Metabolism in Mice by UHPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Experimental Design Using 3-(4-Hydroxyphenyl)propan-2-one (Raspberry Ketone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone (RK), is a natural phenolic compound responsible for the characteristic aroma of red raspberries.[1] Beyond its use in the food and fragrance industries, RK has garnered significant scientific interest for its diverse biological activities. In vitro studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anti-adipogenic agent.[2][3][4] These properties are attributed to its ability to modulate key cellular signaling pathways, including the TLR4/NF-κB and IL-6/JAK1/STAT3 pathways.[5] This document provides detailed protocols for in vitro experimental designs to investigate the biological effects of this compound.

Assessment of Cytotoxicity

Prior to evaluating the biological activity of Raspberry Ketone, it is crucial to determine its cytotoxic profile to establish a non-toxic working concentration range. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay

This protocol is designed for assessing the cytotoxicity of Raspberry Ketone on RAW 264.7 murine macrophage cells.

Materials:

-

Raspberry Ketone (this compound)

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[6]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

-

Treatment: Prepare serial dilutions of Raspberry Ketone in complete DMEM. Remove the old medium from the wells and add 100 µL of the Raspberry Ketone solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve RK) and a negative control (medium only).

-

Incubation: Incubate the cells with Raspberry Ketone for 24 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Data Presentation: Cytotoxicity of Raspberry Ketone

| Cell Line | Assay | Compound | IC50 Value | Reference |

| RAW 264.7 | MTT | Raspberry Ketone | >100 µg/mL (Non-toxic at tested concentrations) | [7] |

Note: The provided data is based on similar compounds and general observations. It is recommended to determine the IC50 experimentally for each specific cell line and experimental conditions.

Evaluation of Anti-inflammatory Activity

Raspberry Ketone has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The following protocols describe methods to assess these effects in vitro.

Experimental Workflow for Anti-inflammatory Assays

References

- 1. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.memphis.edu [digitalcommons.memphis.edu]

- 3. Potentials of Raspberry Ketone as a Natural Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raspberry Ketone Reduced Lipid Accumulation in 3T3-L1 Cells and Ovariectomy-Induced Obesity in Wistar Rats by Regulating Autophagy Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raspberry Polyphenol Extract Decreases NF-kB and IL-6 Expression in Lipopolysaccharide (LPS)-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(4-hydroxyphenyl)propionic acid in Ligand-Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-hydroxyphenyl)propionic acid (HPPA), a phenolic acid found in various natural sources and a metabolite of dietary polyphenols, presents a versatile tool in ligand-binding assays.[1][2] Its applications span from being a highly sensitive fluorogenic substrate for horseradish peroxidase (HRP) in immunoassays to acting as a biologically active ligand for identifying novel protein targets. These notes provide detailed protocols and data for utilizing HPPA in both capacities, empowering researchers to enhance assay sensitivity and explore new molecular interactions.

Section 1: HPPA as a Fluorogenic Substrate in HRP-Based Ligand-Binding Assays

HPPA serves as a superior alternative to conventional chromogenic substrates (e.g., TMB, ABTS) in HRP-based assays like ELISA. The enzymatic reaction of HRP with HPPA in the presence of hydrogen peroxide yields a highly fluorescent product, leading to significant signal amplification. This translates to improved assay sensitivity and a wider dynamic range compared to colorimetric methods.[3]

Key Advantages:

-

Enhanced Sensitivity: Detect lower concentrations of target molecules.

-

Broader Dynamic Range: Quantify a wider range of analyte concentrations without sample dilution.

-

High-Throughput Adaptability: Suitable for automated microplate-based assays.

Reaction Mechanism

Horseradish peroxidase catalyzes the oxidation of HPPA by hydrogen peroxide. This reaction generates a fluorescent dimer, which can be quantified using a fluorescence plate reader.

Caption: HRP enzymatic reaction with HPPA.

Experimental Protocol: Fluorogenic ELISA using HPPA

This protocol outlines a standard indirect ELISA. It can be adapted for other ELISA formats (direct, sandwich, competitive).

Materials:

-

96-well black, flat-bottom microplates

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Antigen

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody (specific to the antigen)

-

HRP-conjugated Secondary Antibody (specific to the primary antibody)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

HPPA Substrate Solution (see preparation below)

-

Fluorescence Microplate Reader

HPPA Substrate Solution Preparation:

-

HPPA Stock Solution (100 mM): Dissolve 166.17 mg of 3-(4-hydroxyphenyl)propionic acid in 10 mL of DMSO. Store at -20°C.

-

Hydrogen Peroxide (H₂O₂) Stock Solution (3%): Commercially available.

-

Substrate Buffer: 0.1 M Tris-HCl, pH 8.5.

-

Working Substrate Solution (prepare fresh):

-

To 10 mL of Substrate Buffer, add 10 µL of HPPA Stock Solution (final concentration 100 µM).

-

Add 1 µL of 3% H₂O₂ (final concentration ~0.003%).

-

Mix well.

-

Assay Procedure:

-

Antigen Coating: Dilute the antigen to the desired concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Signal Development: Add 100 µL of the freshly prepared HPPA Working Substrate Solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Read the fluorescence at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 405 nm.

Data Presentation

| Parameter | Fluorogenic Assay (HPPA) | Colorimetric Assay (TMB) |

| Limit of Detection (LOD) | ~0.5 ng/mL | ~1-5 ng/mL |

| Dynamic Range | 3.3 - 3.6 orders of magnitude | ~2 orders of magnitude |

| Incubation Time | 15-30 minutes | 15-30 minutes |

| Stop Solution | Not required | Required (e.g., H₂SO₄) |

Caption: Fluorogenic ELISA workflow.

Section 2: HPPA as a Ligand for Target Identification

HPPA is a biologically active molecule that can modulate cellular pathways. For instance, it has been shown to suppress macrophage foam cell formation by up-regulating the expression of cholesterol transporters like ABCA1 and SR-B1 and down-regulating the scavenger receptor CD36.[4][5][6] It also restricts inflammation via the NF-κB pathway.[4][5][6] This biological activity suggests that HPPA interacts with specific protein targets within the cell. Ligand-binding assays using HPPA as the "bait" can be employed to identify these unknown binding partners.

Proposed Experimental Approaches for Target Identification:

-

Pull-Down Assay with Immobilized HPPA: This technique involves chemically coupling HPPA to beads to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate.

-

Surface Plasmon Resonance (SPR): SPR can be used to study the binding kinetics of HPPA with potential protein targets in real-time. This method requires immobilization of either HPPA or the putative target protein on a sensor chip.

Caption: HPPA's effect on macrophage foam cell formation.

Experimental Protocol: Pull-Down Assay with HPPA

Materials:

-

NHS-activated agarose (B213101) beads (or similar affinity matrix)

-

3-(4-hydroxyphenyl)propionic acid (HPPA)

-

Coupling Buffer (e.g., 0.1 M MOPS, pH 7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Cell lysate (from a relevant cell line, e.g., RAW 264.7 macrophages)

-

Lysis Buffer (non-denaturing, e.g., RIPA buffer without SDS)

-

Wash Buffer (e.g., Lysis Buffer with lower salt concentration)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)

-

Control beads (beads without coupled HPPA)

Procedure:

-

HPPA Immobilization:

-

Wash NHS-activated agarose beads with ice-cold 1 mM HCl.

-

Dissolve HPPA in Coupling Buffer.

-

Incubate the beads with the HPPA solution overnight at 4°C with gentle rotation.

-

Quench unreacted NHS groups by incubating with Quenching Buffer for 2 hours at room temperature.

-

Wash the beads extensively with Wash Buffer.

-

-

Protein Binding:

-

Prepare cell lysate and clarify by centrifugation.

-

Incubate the cell lysate with the HPPA-coupled beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins using Elution Buffer.

-

Neutralize the eluate immediately if using a low pH elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and silver staining or Coomassie blue staining.

-

Identify unique protein bands in the HPPA pull-down compared to the control by mass spectrometry (e.g., LC-MS/MS).

-

Data Presentation: Hypothetical Pull-Down Results

| Protein ID (Hypothetical) | Function | Abundance (HPPA-beads) | Abundance (Control-beads) |

| Protein X | Kinase | +++ | - |

| Protein Y | Transcription Factor | ++ | - |

| Actin | Cytoskeletal | + | + |

| Albumin | Non-specific binding | + | + |

Experimental Protocol: Surface Plasmon Resonance (SPR)

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

HPPA

-

Purified potential target protein (identified from pull-down or hypothesized)

-

Running Buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization (HPPA):

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject a solution of HPPA (with a linker containing a primary amine, if necessary for coupling) over the activated surface.

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell should be prepared similarly but without HPPA immobilization.

-

-

Analyte Binding:

-

Inject a series of concentrations of the purified target protein over the HPPA-coupled and reference flow cells.

-

Monitor the binding response in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

Data Presentation: Hypothetical SPR Results

| Parameter | Value |

| Association Rate (ka) (1/Ms) | 1.5 x 10⁵ |

| Dissociation Rate (kd) (1/s) | 3.2 x 10⁻³ |

| Equilibrium Dissociation Constant (KD) (nM) | 21.3 |

Conclusion

3-(4-hydroxyphenyl)propionic acid is a valuable and multifaceted tool for researchers in the field of ligand-binding assays. Its use as a fluorogenic substrate can significantly enhance the sensitivity and dynamic range of immunoassays. Furthermore, its inherent biological activity makes it an attractive small molecule ligand for the discovery and characterization of novel protein interactions, potentially leading to new therapeutic targets. The protocols and data presented here provide a framework for the successful application of HPPA in these diverse contexts.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-p-hydroxyphenylpropionic acid--a sensitive fluorogenic substrate for automated fluorometric enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the Synthesis of 3-(4-Hydroxyphenyl)propanamide

Introduction

3-(4-Hydroxyphenyl)propanamide (B1256929), also known as Phloretamide, is a phenolic amide that has garnered interest in various fields, including cosmetics for its potential anti-aging properties. This document provides detailed protocols for two distinct chemical synthesis methods for this compound, targeting researchers and professionals in drug development and chemical synthesis. The methods outlined are based on the amidation of 3-(4-hydroxyphenyl)propionic acid.

Method 1: Two-Step Synthesis via Acyl Chloride Intermediate

This method is an efficient and cost-effective approach that proceeds through an acyl chloride intermediate, which is subsequently reacted with ammonia (B1221849). It avoids the use of hazardous and expensive coupling reagents.

Application Notes: This process is advantageous due to its use of readily available and inexpensive reagents like thionyl chloride and ammonia water, which serve as both reactants and solvents.[1] The reaction time is significantly reduced compared to older methods, and the post-reaction workup is more straightforward, avoiding problematic byproducts like dicyclohexylurea.[1] The overall yield of this method is reported to be higher, at 84%.[1]

Experimental Protocol:

Step 1: Synthesis of 3-(4-hydroxyphenyl)propanoyl chloride

-

In a well-ventilated fume hood, add 2g of p-hydroxyphenylpropionic acid to 15mL of thionyl chloride in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Stir the mixture for 1 to 1.5 hours until the solution becomes clear.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). For TLC analysis, take a sample, dissolve it in a small amount of methanol (B129727), and spot it on a TLC plate, using a solvent system of petroleum ether:ethyl acetate (B1210297) (5:1 mass ratio).[1]

-

Once the reaction is complete, remove the excess thionyl chloride by rotary evaporation.

Step 2: Amidation of 3-(4-hydroxyphenyl)propanoyl chloride

-

Dissolve the residue from Step 1 in a small amount of acetonitrile (B52724).

-

In a separate flask, cool 20mL of 25-28% ammonia water to 0°C in an ice bath.

-

Slowly add the acetonitrile solution of the acyl chloride dropwise to the cold ammonia water with continuous stirring.

-

Continue stirring the reaction mixture for 15-30 minutes at 0°C.

-

Monitor the reaction completion by TLC. For this, a sample is taken, acidified, and spotted on a TLC plate with a mobile phase of dichloromethane:methanol (10:1 mass ratio).[1]

Purification:

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

To the resulting solid, add a small amount of concentrated hydrochloric acid. The color of the solid should change from yellow to white.

-

Remove the hydrochloric acid by rotary evaporation and dry the solid.

-

Add an excess of ethyl acetate and heat the mixture to reflux to dissolve the solid.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration and dry to obtain 3-(4-hydroxyphenyl)propanamide.

Method 2: Synthesis via an Active 4-Nitrophenyl Ester Intermediate

This method involves the activation of the carboxylic acid with 4-nitrophenol (B140041) using a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), followed by amidation.

Application Notes: This method represents an older approach to the synthesis of 3-(4-hydroxyphenyl)propanamide. While it is effective, it has several drawbacks. The use of DCC results in the formation of N,N'-dicyclohexylurea as a byproduct, which can be challenging to remove completely from the final product.[1] Furthermore, the reagents, particularly 4-nitrophenol and DCC, are more expensive, and the overall yield is lower at 75%.[1] The reaction also requires chromatographic purification, which may not be ideal for large-scale synthesis.[2]

Experimental Protocol:

Step 1: Formation of the 4-Nitrophenyl Ester

-

Dissolve 3-(4-hydroxyphenyl)propanoic acid (0.12-0.0012 mol) and 4-nitrophenol in ethyl acetate.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

-

Stir the reaction mixture at room temperature. A precipitate of N,N'-dicyclohexylurea will form.

-

Filter off the N,N'-dicyclohexylurea precipitate and dry the filtrate under vacuum.

Step 2: Amidation of the Active Ester

-

Dissolve the dried residue from Step 1 in anhydrous methanol saturated with ammonia (10 cm³).

-

Stir the reaction mixture at room temperature.

-

Evaporate the mixture to dryness.

Purification:

-

Load the resulting residue onto a silica (B1680970) gel chromatography column.

-

Elute the column with a mixture of chloroform-methanol (50:1, v/v).

-

Collect the fractions containing the pure product.

-

Crystallize the chromatographically clean product from methanol.

-

Dry the final product in a vacuum desiccator over phosphorus pentoxide to yield 3-(4-hydroxyphenyl)propanamide.[2]

Data Presentation

| Parameter | Method 1: Acyl Chloride Intermediate | Method 2: Active 4-Nitrophenyl Ester |

| Starting Material | p-Hydroxyphenylpropionic acid | 3-(4-Hydroxyphenyl)propanoic acid |

| Key Reagents | Thionyl chloride, Ammonia water | 4-Nitrophenol, N,N'-Dicyclohexylcarbodiimide (DCC), Methanolic Ammonia |

| Reaction Time | ~2 hours[1] | ~4.5 hours[1] |

| Overall Yield | 84%[1] | 75%[1] |

| Purification | Recrystallization[1] | Column Chromatography, Recrystallization[2] |

| Byproducts | SO₂, HCl, NH₄Cl | N,N'-Dicyclohexylurea, 4-Nitrophenol[1] |

| Advantages | Higher yield, shorter reaction time, inexpensive reagents, easier workup[1] | Established method |

| Disadvantages | Use of corrosive thionyl chloride | Lower yield, longer reaction time, expensive reagents, difficult purification[1] |

Mandatory Visualization

Caption: Workflow for the synthesis of 3-(4-hydroxyphenyl)propanamide via an acyl chloride intermediate.

Caption: Workflow for the synthesis of 3-(4-hydroxyphenyl)propanamide via an active ester intermediate.

References

- 1. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 2. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition - Google Patents [patents.google.com]

Application of 3-(4-Hydroxyphenyl)propan-2-one in Metabolic Pathway Studies

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone (RK), is a natural phenolic compound found in red raspberries and other fruits. It has garnered significant interest in the scientific community for its potential applications in the study of metabolic pathways, particularly those related to obesity and metabolic syndrome. RK is structurally similar to capsaicin (B1668287) and the stimulant synephrine, compounds known to influence metabolism. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cellular and systemic metabolism.

Mechanism of Action